(2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)oxy)pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)oxy)pyrrolidine-2-carboxylic acid is a complex organic compound often used in the synthesis of peptides and other biologically active molecules. Its structure includes a pyrrolidine ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)oxy)pyrrolidine-2-carboxylic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of Protecting Groups: The Fmoc and Boc protecting groups are introduced through reactions with fluorenylmethoxycarbonyl chloride and tert-butoxycarbonyl chloride, respectively.
Coupling Reactions: The protected pyrrolidine is then coupled with other intermediates to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pressure, and solvent conditions.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)oxy)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can remove the protecting groups, revealing the active sites.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of complex molecules, including peptides and pharmaceuticals. Its protecting groups allow for selective reactions at specific sites.
Biology
In biological research, it serves as a building block for the synthesis of biologically active peptides and proteins. Its stability and reactivity make it suitable for various biochemical applications.
Medicine
In medicine, the compound is used in the development of peptide-based drugs. Its ability to protect functional groups during synthesis ensures the integrity of the final therapeutic molecules.
Industry
Industrially, it is used in the large-scale production of peptides and other organic compounds. Its versatility and stability make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)oxy)pyrrolidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, allowing for selective reactions at other sites. The compound’s stability ensures that it remains intact during the synthesis process, preventing unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-hydroxyproline
- (2S,4R)-1-(((tert-butoxycarbonyl)amino)-4-hydroxyproline
Uniqueness
Compared to similar compounds, (2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)oxy)pyrrolidine-2-carboxylic acid offers unique advantages:
- Dual Protecting Groups : The presence of both Fmoc and Boc groups allows for greater flexibility in synthesis.
- Stability : The compound’s stability under various conditions makes it suitable for complex synthetic routes.
- Versatility : Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O8/c1-28(2,3)39-26(35)30-13-12-29-25(34)38-17-14-23(24(32)33)31(15-17)27(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,29,34)(H,30,35)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVAFJSUWCTINJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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